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Daunorubicin & Daunorubicinol Pharmacokinetic Data

The following table summarizes key non-compartmental pharmacokinetic parameters from a study of 14

Acute Myeloid Leukaemia (AML) patients receiving a 90 mg/m? intravenous infusion of daunorubicin [1]

[2].

Parameter Daunorubicin (Median) Daunorubicinol (Median)
AUCo-tlast (ng/mL-h) 577 (Range: 375 - 1167) 2200 (Range: 933 - 4683)
Metabolic Ratio (AUC) 0.32 (Range: 0.1 - 0.44) -

Joint Pharmacokinetic Model and Workflow

The pharmacokinetics of daunorubicin and its metabolite are best described by a joint model. The following
diagram illustrates the structure of this model and the workflow for its development, from patient data

collection to final simulation [1].
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Joint PK Model Structure
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Diagram of the daunorubicin PK model development workflow and final structure.

Detailed Experimental Protocol

The quantitative data and model above were generated using the following detailed methodology from the

clinical study [1] [2].
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e Patient Population & Dosing: 14 adult AML patients (18-60 years) received daunorubicin as part of
the "3+7" induction regimen (90 mg/m?/day, 30-min IV infusion, days 1-3) with cytarabine [1].

¢ PK Blood Sampling: Samples were collected in lithium heparin tubes at: pre-infusion, and at 5 min,
0.25, 0.5, 0.75, 1, 2, 4, 6, 12, and 24 hours after the end of the first infusion. Plasma was separated
by centrifugation (3500x g for 5 min) and stored at -20°C within 30 minutes of drawing [1].

e Bioanalytical Method (HPLC-FLD):

o Sample Prep: Plasma samples were treated with ammonium acetate buffer (pH 9) and
extracted with chloroform/isopropyl alcohol using doxorubicin as an internal standard. The
organic phase was evaporated, and the residue was reconstituted for injection [1].

o Chromatography: An Agilent 1260 HPLC system with a C18 column was used. The mobile
phase was ammonium acetate (pH 4) and acetonitrile in a gradient elution. Detection was by
fluorescence [1].

o Validation: The method was validated per FDA guidelines, with a linear range of 10-1000 pg/L
and a lower limit of quantitation (LLOQ) of 10 ng/mL [1].

¢ Pharmacokinetic Analysis:

o Non-Compartmental (NCA): Analysis was performed using Pkanalix software. AUC was
calculated using the log-linear trapezoidal method [1].

o Population PK (PopPK): A non-linear mixed-effects model was built using Monolix software.
The final model was a three-compartment model for daunorubicin linked to a two-compartment
model for daunorubicinol [1].

e Covariate Analysis: Body surface area (BSA) and plasma creatinine were identified as significant
covariates affecting the PK of both the parent drug and metabolite [1].

e Optimal Sampling Design: The PopPK model was used to derive an optimal sampling strategy for
future studies: 0.5, 0.75, 2, 9, and 24 hours after infusion [1].

Key Pharmacokinetic Insights for Professionals

For a researcher, the following nuances from the study are critical:

¢ Significant Variability: The wide ranges in AUC values highlight the substantial inter-individual
variability in daunorubicin pharmacokinetics, underscoring the need for personalized dosing
approaches [1].

e Complex Metabolite Kinetics: The "double first-order transformation” to daunorubicinol suggests
metabolism may occur from different compartments, which is a sophisticated insight for modeling [1].

¢ Impact of Covariates: The influence of Body Surface Area (BSA) and plasma creatinine provides
a quantitative basis for dose adjustments in specific patient populations [1].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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